molecular formula C14H8Br2O4 B13685780 Bis(2-bromobenzoyl) peroxide

Bis(2-bromobenzoyl) peroxide

Cat. No.: B13685780
M. Wt: 400.02 g/mol
InChI Key: PQTJTWAPYYBPNO-UHFFFAOYSA-N
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Description

Bis(2-bromobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two bromobenzoyl groups linked by a peroxide bond. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromobenzoyl) peroxide typically involves the reaction of 2-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:

[ \text{2-bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromobenzoyl) peroxide undergoes various types of chemical reactions, including:

    Oxidation: The peroxide bond can participate in oxidation reactions, often generating free radicals.

    Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.

    Substitution: The bromine atoms in the compound can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromine atoms.

Major Products:

    Oxidation: Formation of radical species.

    Reduction: Formation of 2-bromobenzyl alcohol.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Bis(2-bromobenzoyl) peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as an initiator for radical polymerization reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.

    Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.

Mechanism of Action

The mechanism of action of bis(2-bromobenzoyl) peroxide primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Dibenzoyl peroxide: Similar in structure but lacks the bromine atoms, leading to different reactivity.

    Bis(4-chlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine, affecting its chemical properties.

Uniqueness: Bis(2-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications where other peroxides may not be effective.

Properties

Molecular Formula

C14H8Br2O4

Molecular Weight

400.02 g/mol

IUPAC Name

(2-bromobenzoyl) 2-bromobenzenecarboperoxoate

InChI

InChI=1S/C14H8Br2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H

InChI Key

PQTJTWAPYYBPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Br)Br

Origin of Product

United States

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